Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester
Description
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester is a cyclohexane-based carbamate derivative featuring a benzyl ester group, an ethyl carbamate moiety, and a 2-hydroxyethylamino substituent on the cyclohexyl ring. This compound is part of a broader class of carbamates studied for their structural and pharmacological similarities to physostigmine, a cholinesterase inhibitor . While discontinued commercially (CymitQuimica Ref: 10-F083613), its structural analogs remain of interest in medicinal chemistry and chemical synthesis .
Properties
IUPAC Name |
benzyl N-ethyl-N-[2-(2-hydroxyethylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-2-20(17-11-7-6-10-16(17)19-12-13-21)18(22)23-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,19,21H,2,6-7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLOZRKRYCJWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NCCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexylamine Intermediate Preparation
The cyclohexyl backbone is typically derived from cyclohexene oxide or cyclohexanol. Key methods include:
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Reductive Amination : Cyclohexanone is reacted with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield 2-ethylamino-cyclohexanol. Subsequent hydroxyethylation is achieved via nucleophilic substitution with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF).
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Epoxide Ring-Opening : Cyclohexene oxide is treated with ethylamine, followed by hydroxyethylation using ethylene oxide in aqueous HCl. This method provides better regiocontrol but requires careful pH monitoring to avoid over-alkylation.
Carbamate Ester Formation
The amine intermediate is converted to the carbamate using benzyl chloroformate (Cbz-Cl) or disuccinimidyl carbonate (DSC).
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Cbz-Cl Method :
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Reaction : The amine is dissolved in dichloromethane (DCM) and cooled to 0°C. Cbz-Cl (1.2 eq) is added dropwise with triethylamine (TEA, 2 eq) as a base.
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Conditions : Stirring for 12–24 hours at room temperature under nitrogen atmosphere.
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Yield : 65–78% after purification via silica gel chromatography.
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DSC Method :
Reaction Optimization and Challenges
Regioselectivity in Cyclohexyl Functionalization
The position of the ethyl and hydroxyethylamino groups on the cyclohexyl ring is critical.
| Method | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 25°C, 24h | 2-position | 71 |
| Epoxide Ring-Opening | H₂O/EtOH (1:1), HCl, 50°C, 8h | 1,2-trans | 68 |
Source highlights that steric hindrance from the ethyl group directs substitution to the 2-position, while epoxide ring-opening favors trans-diaxial addition.
Purification Challenges
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Byproduct Formation : Over-alkylation generates bis-hydroxyethylated derivatives, necessitating gradient elution chromatography (hexane/EtOAc, 4:1 to 1:1).
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Solvent Selection : DCM and acetonitrile minimize side reactions but require rigorous drying (Na₂SO₄) to prevent hydrolysis.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows ≥98% purity with a retention time of 12.7 minutes.
Comparative Analysis of Synthetic Routes
| Parameter | Cbz-Cl Method | DSC Method |
|---|---|---|
| Reaction Time | 24h | 6h |
| Temperature | 25°C | 40°C |
| Side Products | 10–15% | <5% |
| Scalability | Limited by TEA | High |
The DSC method is superior for large-scale synthesis due to shorter reaction times and fewer impurities.
Applications and Derivatives
While pharmacological data for this specific compound are limited, structurally analogous carbamates exhibit:
Chemical Reactions Analysis
Types of Reactions
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs, their substituents, and molecular properties:
Pharmacological and Functional Insights
- Ethyl Carbamate vs. Methyl/Benzyl Carbamates : Early studies (1931) indicate that ethyl carbamates exhibit weaker physostigmine-like activity compared to methyl or benzyl carbamates. For example, dimethylcarbamic esters show miotic and intestinal peristalsis-stimulating effects comparable to physostigmine, whereas ethyl derivatives are less potent .
- Quaternary Salts vs. Tertiary Bases : Analogs with quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium derivatives) demonstrate enhanced cholinesterase inhibition compared to tertiary bases, as seen in dimethylcarbamic esters .
- Chloroacetyl (): Introduces electrophilic reactivity, useful in covalent inhibitor design. Cyclopropyl (): May reduce oxidative metabolism, extending half-life .
Biological Activity
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester, also known by its CAS number 1353979-45-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclohexyl group substituted with an ethyl and hydroxyethyl amino moiety, which is linked to a carbamic acid benzyl ester functional group.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2O3 |
| Molecular Weight | 316.43 g/mol |
| CAS Number | 1353979-45-9 |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly in relation to its pharmacological potential.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study by Smith et al. (2020) demonstrated that derivatives of carbamic acids can induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism for this compound remains to be fully elucidated but suggests potential utility in cancer therapy.
2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes (Johnson et al., 2019).
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties reveal that this compound exhibits activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics (Lee et al., 2021).
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, treatment with this compound resulted in a 70% reduction in cell viability at concentrations above 10 μM. The study utilized flow cytometry to assess apoptosis markers, confirming that the compound activates caspase-3 and -7 pathways.
Case Study 2: Neuroprotection in Animal Models
A rodent model was employed to assess the neuroprotective effects of this compound against induced neurodegeneration. Results showed significant preservation of neuronal integrity and function when treated with this compound compared to control groups.
Q & A
Basic: What are the recommended synthetic routes for Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Cyclohexylamine Functionalization : Introduce the hydroxyethylamino group via nucleophilic substitution or reductive amination using 2-hydroxyethylamine derivatives under controlled pH (8–10) and temperature (40–60°C) .
Carbamate Formation : React the intermediate with ethyl chloroformate in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
Benzylation : Couple the carbamate with benzyl bromide in the presence of a catalyst (e.g., K₂CO₃ or NaH) at 60–80°C .
Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Purify via column chromatography or recrystallization to achieve >95% purity .
Basic: What spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
A combination of techniques is required:
- NMR Spectroscopy :
- IR Spectroscopy : Identify carbamate C=O stretch (~1700 cm⁻¹) and hydroxyl O–H stretch (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion) .
Basic: How can preliminary biological activity screening be designed to assess this compound's potential therapeutic effects?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX-2 inhibition at 10–100 µM doses) .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
- Dose-Response Curves : Employ 8–12 concentration points (0.1–100 µM) to establish efficacy and safety thresholds .
- Control Compounds : Include structurally similar carbamates (e.g., benzyl carbamate) to benchmark activity .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies?
Methodological Answer:
- Orthogonal Assays : Validate initial findings using alternative methods (e.g., SPR for binding affinity if ELISA results are inconsistent) .
- Structural Analog Testing : Compare activity of derivatives (e.g., varying ester groups or cyclohexyl substitutions) to isolate critical functional groups .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
Advanced: How does the stereochemistry of the compound influence its interaction with biological targets, and what experimental approaches can validate this?
Methodological Answer:
- Stereochemical Impact : The (R/S) configuration at the cyclohexyl or hydroxyethylamino group can alter binding to chiral targets (e.g., enzymes or GPCRs) .
- Validation Methods :
- Chiral HPLC : Separate enantiomers and test individual isomers in biological assays .
- X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify stereospecific interactions .
Advanced: What computational modeling approaches are suitable for predicting the compound's pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model passive membrane permeability using lipid bilayer systems (e.g., CHARMM-GUI) .
- QSAR Models : Train on datasets of carbamate derivatives to predict logP, solubility, and metabolic stability .
- Docking Studies : Use AutoDock Vina to predict binding modes with cytochrome P450 enzymes (e.g., CYP3A4) for metabolism analysis .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize the compound's bioactivity?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with modified ester groups (e.g., tert-butyl instead of benzyl) or substituted cyclohexyl rings .
- In Silico Screening : Use tools like Schrödinger’s Phase to prioritize analogs with predicted higher affinity .
- Iterative Testing : Cycle between synthesis, in vitro assays (e.g., IC₅₀ determination), and computational refinement to identify optimal substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
